1-methyl-N-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide -

1-methyl-N-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide

Catalog Number: EVT-4859483
CAS Number:
Molecular Formula: C13H9F6N3O2
Molecular Weight: 353.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716)

  • Compound Description: SR141716 is a well-known potent and selective antagonist of the cannabinoid CB1 receptor. [] It has been extensively studied for its pharmacological effects, including weight loss and the treatment of obesity. [, , , ]
  • Relevance: Both SR141716 and 1-methyl-N-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide belong to the pyrazole-3-carboxamide class of compounds. [, ] They share a central pyrazole ring substituted at the 3-position with a carboxamide group, which is essential for their biological activities. [, ] Variations in substituents on the pyrazole ring contribute to differences in their binding affinity and selectivity for specific targets. [, ]

4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501)

  • Compound Description: FN-1501 exhibits potent inhibitory activity against FLT3, CDK2, CDK4, and CDK6 kinases. [] It has demonstrated significant antiproliferative activity against MV4-11 cells (acute myeloid leukemia) and promising results in vivo, suggesting potential for AML therapeutics. []
  • Relevance: Similar to 1-methyl-N-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide, FN-1501 belongs to the 1H-pyrazole-3-carboxamide derivative family. [] This structural similarity suggests that both compounds might share common binding interactions within the active sites of their respective targets, even if those targets differ. []

5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide (SR147778)

  • Compound Description: SR147778 is a potent, selective, and orally active antagonist for the CB1 receptor. [] It displays nanomolar affinity for both rat brain and human CB1 receptors. [] Importantly, SR147778 demonstrates significant pharmacological effects, including the reduction of ethanol and sucrose consumption in animal models. []
  • Relevance: SR147778 is structurally very similar to 1-methyl-N-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide, with the main difference being the substitution pattern on the pyrazole ring and the presence of a piperidine ring instead of a 4-(trifluoromethoxy)phenyl group on the carboxamide moiety. [] This close structural relationship suggests that both compounds may share similar binding modes with the CB1 receptor. []

N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596)

  • Compound Description: MK-5596 acts as a novel cannabinoid-1 receptor (CB1R) inverse agonist. [] Developed as a potential treatment for obesity, it has shown efficacy in reducing body weight and food intake in a diet-induced obese rat model. []
  • Relevance: Both MK-5596 and 1-methyl-N-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide contain the core structure of 1H-pyrazole-3-carboxamide. [] This structural similarity, even with different substituents and extensions, signifies their shared origin and potential for overlapping pharmacological profiles, particularly related to CB1R modulation. []

1-(2,4-Dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide

  • Compound Description: This compound is identified as a potential peripheral cannabinoid-1 receptor inverse agonist. [] While its structure shares similarities with Rimonabant (SR141716A), its lower lipophilicity suggests it may act primarily on peripheral CB1 receptors, potentially leading to fewer central nervous system side effects. []
  • Relevance: Like 1-methyl-N-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide, this compound features a 1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide core. [] The presence of halogenated phenyl rings and a piperidine substituent are notable shared features. This structural similarity highlights a potential for similar binding interactions with the CB1 receptor. []

5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide (SR144528)

  • Compound Description: SR144528 is a highly potent cannabinoid CB2 receptor antagonist, exhibiting subnanomolar affinity. [] Studies with SR144528 have provided valuable insights into the structural features crucial for interaction with the CB2 receptor, particularly highlighting the importance of hydrogen bonding and aromatic stacking. []
  • Relevance: Both SR144528 and 1-methyl-N-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide belong to the 1H-pyrazole-3-carboxamide class of compounds, sharing a common core structure. [] Although their target receptors (CB2 vs. potentially CB1) differ, the shared structural features suggest commonalities in their binding modes with cannabinoid receptors. []

Properties

Product Name

1-methyl-N-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide

IUPAC Name

1-methyl-N-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide

Molecular Formula

C13H9F6N3O2

Molecular Weight

353.22 g/mol

InChI

InChI=1S/C13H9F6N3O2/c1-22-10(12(14,15)16)6-9(21-22)11(23)20-7-2-4-8(5-3-7)24-13(17,18)19/h2-6H,1H3,(H,20,23)

InChI Key

WKQUDSCDYUBDDP-UHFFFAOYSA-N

SMILES

CN1C(=CC(=N1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C(F)(F)F

Canonical SMILES

CN1C(=CC(=N1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.